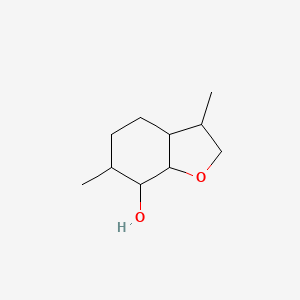
3,6-Dimethyloctahydrobenzofuran-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethyloctahydrobenzofuran-7-ol is a chemical compound belonging to the benzofuran family. . This compound, in particular, has garnered attention due to its unique structure and properties.
Preparation Methods
The synthesis of 3,6-Dimethyloctahydrobenzofuran-7-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring system . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3,6-Dimethyloctahydrobenzofuran-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3,6-Dimethyloctahydrobenzofuran-7-ol has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential antibacterial and antiviral properties . In medicine, benzofuran derivatives, including this compound, are explored for their potential as therapeutic agents . Additionally, it finds applications in the industry as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3,6-Dimethyloctahydrobenzofuran-7-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
3,6-Dimethyloctahydrobenzofuran-7-ol can be compared with other similar compounds such as benzofuran, dibenzofuran, and benzothiophene. These compounds share a similar core structure but differ in their substituents and overall properties. The uniqueness of this compound lies in its specific substituents and the resulting biological activities and applications .
Properties
CAS No. |
832721-43-4 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3,6-dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-7-ol |
InChI |
InChI=1S/C10H18O2/c1-6-3-4-8-7(2)5-12-10(8)9(6)11/h6-11H,3-5H2,1-2H3 |
InChI Key |
MESCBDGUNZMNKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(COC2C1O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


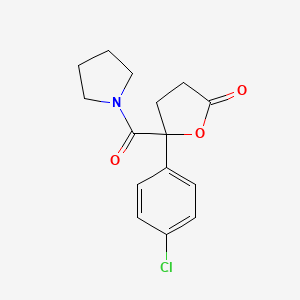
![N-(2,5-Dichlorophenyl)-4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B12895482.png)
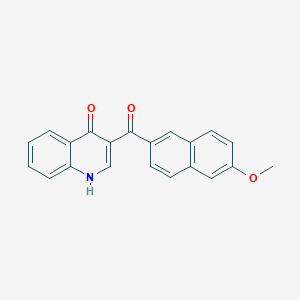
![1-(4-Bromophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]ethan-1-one](/img/structure/B12895493.png)
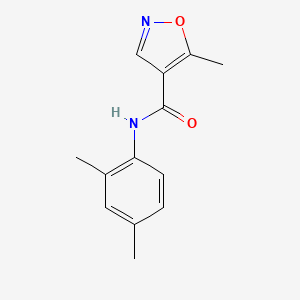
![1-[4-(2-Oxopyrrolidin-1-yl)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12895508.png)
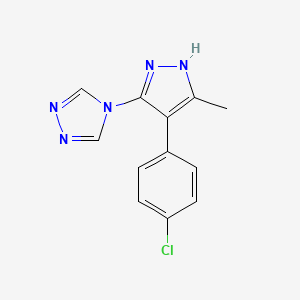
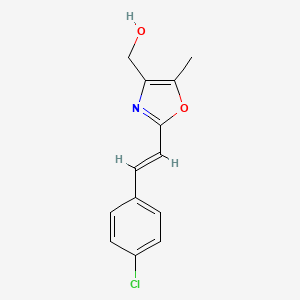
![Furan, tetrahydro-2-[(4-methylphenoxy)methyl]-](/img/structure/B12895536.png)
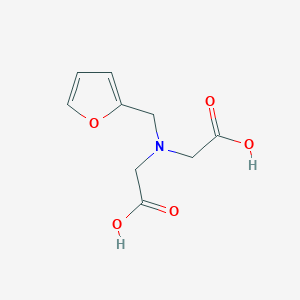
![4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B12895547.png)
![Benzenesulfonamide, 4-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-](/img/structure/B12895549.png)
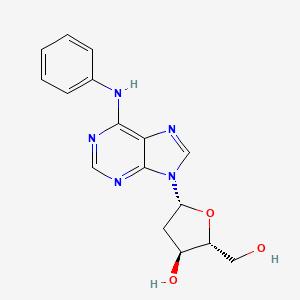
![Ethyl 5-methyl-3,4-dioxo-2,3,4,5-tetrahydrothieno[3,2-c]quinoline-2-carboxylate](/img/structure/B12895556.png)
